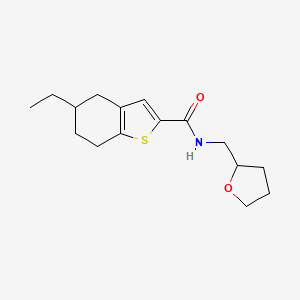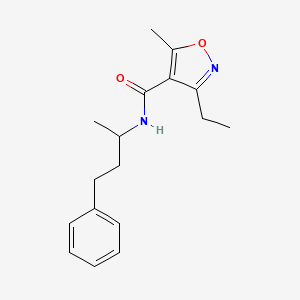![molecular formula C17H11N5S B4724918 2-PROPYNYL [2-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL] SULFIDE](/img/structure/B4724918.png)
2-PROPYNYL [2-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL] SULFIDE
Overview
Description
2-PROPYNYL [2-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL] SULFIDE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinazoline core, which is fused with a pyridine ring and a propargyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PROPYNYL [2-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL] SULFIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This process uses 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the coupling and rearrangement reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-PROPYNYL [2-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL] SULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as NaOCl, Pb(OAc)4, or MnO2.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like aryl amines.
Common Reagents and Conditions
Oxidizing Agents: NaOCl, Pb(OAc)4, MnO2
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Aryl amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazoline derivatives, while nucleophilic substitution can yield various substituted triazoloquinazolines .
Scientific Research Applications
2-PROPYNYL [2-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL] SULFIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-PROPYNYL [2-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL] SULFIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor binding studies, it can act as an antagonist or agonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds share a similar triazolo core but differ in their ring fusion and substituents.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a similar triazolo structure but are fused with a pyridine ring instead of a quinazoline ring.
Uniqueness
2-PROPYNYL [2-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL] SULFIDE is unique due to its specific fusion of the triazoloquinazoline core with a pyridine ring and a propargyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-prop-2-ynylsulfanyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5S/c1-2-11-23-17-19-14-6-4-3-5-13(14)16-20-15(21-22(16)17)12-7-9-18-10-8-12/h1,3-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEWEKHOFSKZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-N'-(4-chlorophenyl)urea](/img/structure/B4724838.png)

![N-[(4-methoxyphenyl)methyl]-1-(4-propan-2-ylphenyl)methanamine;hydrochloride](/img/structure/B4724845.png)
![ethyl 2-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4724852.png)
![3-(2-fluorophenyl)-2-{[(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B4724853.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)butan-1-one](/img/structure/B4724858.png)
![3-allyl-5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4724864.png)
![3-[(3-Butyl-2,6-dimethylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B4724885.png)
![2-chloro-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]benzohydrazide](/img/structure/B4724889.png)
![1-(4-Acetylphenyl)-3-[1-(3,4-dimethylphenyl)ethyl]thiourea](/img/structure/B4724890.png)
![N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4724899.png)
![1-[(3-fluorophenyl)carbonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide](/img/structure/B4724903.png)
![5-[4-(allyloxy)benzylidene]-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4724922.png)

